Methyl 2-(2-bromophenyl)-2-cyanoacetate
Description
Properties
IUPAC Name |
methyl 2-(2-bromophenyl)-2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8(6-12)7-4-2-3-5-9(7)11/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSZFJOPDKIIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the compound can participate in various organic reactions, such as the suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Methyl 2-(2-bromophenyl)-2-cyanoacetate can undergo a base-mediated decarboxylative annulation with ynones . This process involves a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .
Biochemical Pathways
The compound can participate in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The result of the action of this compound is the formation of a broad range of benzoxepines with high regioselectivity in good yields under transition-metal-free conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the base-mediated decarboxylative annulation of the compound with ynones is performed under transition-metal-free conditions .
Biological Activity
Methyl 2-(2-bromophenyl)-2-cyanoacetate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its synthesis, biological mechanisms, and relevant research findings.
This compound can be synthesized through various methods, typically involving the reaction of cyanoacetic acid derivatives with brominated phenyl compounds. The synthesis often employs bases such as potassium carbonate in organic solvents like dimethylformamide (DMF) under reflux conditions. The compound's structure features a cyano group that is known to enhance its biological activity by facilitating interactions with biological targets through hydrogen bonding and hydrophobic interactions .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting critical metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including HeLa and A549 cells. The observed cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest. Notably, structure-activity relationship (SAR) analyses revealed that modifications to the bromophenyl group can significantly impact its potency against cancer cells .
Case Studies
- Antimicrobial Efficacy : A study assessed the activity of this compound against multi-drug resistant bacteria. Results indicated that the compound inhibited growth effectively at concentrations as low as 10 µg/mL, outperforming several conventional antibiotics in certain assays .
- Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines, this compound demonstrated IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity. The mechanism was linked to the compound's ability to induce oxidative stress within cells, leading to apoptosis .
The biological activity of this compound is primarily attributed to its functional groups:
- Cyano Group : Facilitates hydrogen bonding with target proteins.
- Bromophenyl Group : Engages in hydrophobic interactions, enhancing binding affinity to biological targets.
These interactions can modulate protein functions and signal transduction pathways, resulting in various biological effects such as cell death or inhibition of microbial growth .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Methyl 2-(4-bromophenyl)-2-cyanoacetate | Structure | Moderate | Low |
| Ethyl 2-(2-bromophenyl)-2-cyanoacetate | Structure | High | Moderate |
| Methyl 2-(2-chlorophenyl)-2-cyanoacetate | Structure | Low | High |
This table illustrates how variations in substituents affect the biological activities of related compounds.
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-(2-bromophenyl)-2-cyanoacetate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of antiplatelet agents such as Clopidogrel, which is essential for preventing thrombotic events in patients with cardiovascular diseases. The compound's role in synthesizing Clopidogrel highlights its importance in modern medicine, especially concerning its efficacy and reduced side effects compared to other antiplatelet drugs .
Case Study: Clopidogrel Synthesis
- Compound : this compound
- Use : Intermediate for Clopidogrel synthesis
- Outcome : Effective antiplatelet therapy with lower side effects
Agricultural Applications
In agriculture, this compound is recognized for its potential as an agrochemical intermediate. Its derivatives are being explored for use as herbicides and insecticides, contributing to pest management strategies. The compound's bromine substituent enhances its biological activity, making it a candidate for developing new agrochemicals .
Case Study: Agrochemical Development
- Compound : this compound
- Application : Development of new herbicides
- Significance : Enhanced pest control efficacy
Synthetic Methodologies
The synthesis of this compound typically involves the use of Lewis acid catalysis for transesterification reactions. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production. A notable synthesis method includes reacting alpha-bromo-2-chlorobenzene acetic acid with methyl acetate under controlled conditions, yielding over 90% purity .
Recent studies have focused on expanding the applications of this compound in synthesizing bioactive compounds. The compound's versatility allows it to act as a building block for various heterocycles and other complex organic molecules. Researchers are investigating its potential in drug discovery processes aimed at treating various diseases, including cancer and inflammatory conditions .
Emerging Research Areas
- Bioactive Compound Synthesis : Exploring new therapeutic agents.
- Heterocyclic Chemistry : Utilizing the compound in constructing complex structures.
- Drug Development : Investigating anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituted Derivatives
Methyl 2-(4-Bromophenyl)-2-cyanoacetate (CAS 1218950-96-9)
- Structural Difference : The bromine substituent is at the para position instead of ortho.
- However, the ortho-bromo group in the target compound may facilitate intramolecular interactions, influencing crystal packing and supramolecular aggregation .
- Applications : Both isomers serve as intermediates in drug synthesis, but the para isomer is more commonly reported in cross-coupling reactions due to its electronic configuration .
Methyl 2-(5-Bromo-4-chloro-2-nitrophenyl)-2-cyanoacetate (CAS 1393441-88-7)
- Structural Difference : Additional nitro and chloro substituents on the aromatic ring.
- Impact : The nitro group strongly deactivates the ring, directing reactions to specific positions. This compound is more electron-deficient than the target molecule, making it suitable for electrophilic substitutions or as a precursor in explosive-related syntheses .
- Applications : Used in specialized agrochemicals and high-energy materials due to its polyhalogenated structure .
Functional Group Variants
Methyl 2-Bromo-2-(2-methylphenyl)acetate (CAS 129592-87-6)
- Structural Difference: Replaces the cyano group with a bromine atom.
- Impact: The absence of the cyano group limits its utility in cyclization reactions but enhances stability under basic conditions. The methyl group introduces steric bulk, reducing reactivity in SN2 pathways .
- Applications: Primarily used in alkylation reactions and as a building block for non-polar polymers .
Ethyl 2-(4-Aminopyridin-2-yl)-2-cyanoacetate (CAS 1346809-40-2)
- Structural Difference: Substitutes the bromophenyl group with an aminopyridinyl moiety.
- Impact: The amino and pyridine groups enable hydrogen bonding and metal coordination, expanding its use in coordination chemistry. The ethyl ester also increases lipophilicity compared to the methyl ester in the target compound .
- Applications : Key intermediate in antiviral and anticancer drug discovery .
Reaction Pathway Analogues
Methyl 2-Benzyl-2-Cyano-3-Phenylpropionate
- Structural Difference : Incorporates a benzyl group instead of bromophenyl.
- Impact : The lack of bromine reduces electronic activation, but the benzyl group facilitates radical cyclization reactions. This compound forms hydrogen-bonded supramolecular structures, unlike the brominated analogue, which relies on halogen bonding .
- Applications : Intermediate in pyrrolidine and alkaloid synthesis .
Preparation Methods
Synthesis of Methyl 2-(2-Bromophenyl)acetate
Methyl 2-(2-bromophenyl)acetate can be synthesized from methanol and 2-bromophenylacetic acid. A general procedure involves dissolving 2-bromophenylacetic acid in methanol with a catalytic amount of concentrated sulfuric acid. The mixture is then refluxed for 30 minutes. After cooling, the reaction mixture is evaporated under reduced pressure, and water is added to the residue. The product is extracted with dichloromethane, and the combined organic layer is dried over sodium sulfate and evaporated to afford methyl 2-(2-bromophenyl)acetate.
Synthesis of Thioamides from α-(2-bromoaryl)-propanenitriles
α-(2-bromoaryl)-propanenitriles can be used in the synthesis of thioamides. These compounds react with aromatic/alkyl isothiocyanates in the presence of sodium hexamethyldisilazide (NaHMDS) to produce the corresponding thioamides in moderate to good yields.
General Procedure for the Synthesis of Thioamides:
- React α-(2-bromoaryl)-propanenitriles with aromatic/alkyl isothiocyanates in the presence of NaHMDS.
- Quench the reaction with 4Cl solution and extract with ethyl acetate (EtOAc).
- Wash the combined organic layer with water (3 × 25 mL) and brine (25 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
- Purify the crude products by flash chromatography using hexane and EtOAc as eluents.
For example, the synthesis of 2-(2-Bromophenyl)-2-cyano-N-phenylpropanethioamide involves the following characteristics:
- Rf: 0.35 in 30% EtOAc in hexanes
- Melting point: 124–125 °C
- IR (ν cm–1) = 2974, 2362, 2243, 1530, 1406, 1344, 1160, 1036, 1004, 808, 754
- 1H NMR (400 MHz, CDCl3) δ 9.04 (s, 1H), 7.71 (d, J = 8.0 Hz, 1H), 7.66 (d, J = 7.6 Hz, 1H), 7.56 (d, J = 8.0 Hz, 2H), 7.48 (t, J = 7.2 Hz, 1H), 7.42 (t, J = 8.0 Hz, 2H), 7.34–7.29 (m, 2H), 2.34 (s, 3H).
- 13C NMR (100 MHz, CDCl3) δ 197.6, 138.1, 135.5, 135.2, 131.1, 129.4, 129.2, 128.0, 127.7, 124.6, 124.4, 119.7, 56.7, 29.6.
- HR-MS (ESI-TOF) m/z: cal. for C16H13BrN2S [M + H]+: 345.0056 and 347.0044; found: 345.0051 and 347.0035.
Synthesis of α,α-Disubstituted β-Amino Amides from Methyl Cyanoacetate
A practical and efficient methodology for the preparation of 2-aminoethyl α,α-disubstituted β-amino amides in three steps from methyl cyanoacetate has been developed. The key step in the synthesis is the chemoselective reduction of the nitrile group in the presence of an amide and aryl halide functionalities.
A. Previous reported method for synthesis of α,α-disubstituted β-amino amides; B. improved method described in this work.
The dialkylation of cyanoacetate esters is well known. A modification of Oedigers method, the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) mediated dialkylation of methyl cyanoacetate (2 ) in CH2Cl2, was found to be a fast and convenient procedure providing the dialkylated cyanoacetates (3a–j ) in almost quantitative yields (>95% for all derivatives, except 3g ). The reaction times were short, and 10 min proved to be sufficient on a 1 mmol scale. The reaction was easily scaled up to a 50 mmol scale. The crude products were recrystallized in MeOH.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
